Latanoprost acid-d4

Descripción

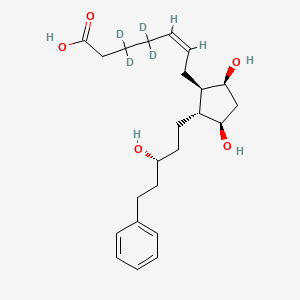

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPFPERDNWXAGS-GPPKKVIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Advanced Characterization for Research Purity

Deuterium (B1214612) Incorporation Strategies in Prostaglandin (B15479496) F2α Analogues

The synthesis of deuterated prostaglandin analogues like Latanoprost (B1674536) (free acid)-d4 requires specific strategies to incorporate deuterium atoms at precise locations within the molecule. d-nb.info The molecular structure of Latanoprost (free acid)-d4 is formally named 9α,11α,15R-trihydroxy-17-phenyl-18,19,20-trinor-prost-5Z-en-1-oic-3,3,4,4-d4 acid. caymanchem.com This name indicates that the four deuterium atoms are located at the C3 and C4 positions of the α-carboxyl side chain.

The synthesis of Latanoprost typically involves the coupling of two side chains to a central cyclopentane (B165970) core, often derived from the Corey lactone. sioc-journal.cnunimi.it The α-carboxyl side chain is commonly introduced via a Wittig reaction. sioc-journal.cn To produce the d4 analogue, the most direct strategy is to use a deuterated building block during this key synthetic step. This involves preparing a deuterated version of the phosphonium (B103445) ylide required for the Wittig reaction. For Latanoprost (free acid)-d4, this would be a d4-labeled 4-carboxybutyl triphenylphosphonium bromide.

General approaches to deuteration in pharmaceuticals include:

Hydrogen-Isotope Exchange (HIE): This method involves swapping hydrogen atoms for deuterium atoms on a pre-existing molecule. It can be promoted by acids, bases, or metal catalysts. oaepublish.com However, for achieving site-specific deuteration with high efficiency, especially on an aliphatic chain, this method can lack the required selectivity. d-nb.info

Deuterated Building Blocks: This is a more precise method where a portion of the target molecule is synthesized using starting materials that already contain deuterium at the desired positions. d-nb.info This is the most likely strategy for Latanoprost (free acid)-d4, ensuring high levels of deuterium incorporation at the specified C3 and C4 positions.

Reduction with Deuterated Reagents: Another common strategy involves the reduction of a suitable precursor with a deuterium-donating reagent, such as deuterium gas (D2) or sodium borodeuteride (NaBD4). d-nb.info This is effective for creating deuterated sites from double bonds or carbonyl groups but is less applicable for the specific locations in Latanoprost (free acid)-d4.

Given the structure, the use of a deuterated building block for the alpha-chain remains the most logical and controlled synthetic route.

Spectroscopic and Chromatographic Methodologies for Isotopic Purity Assessment

The quality of a deuterated standard is defined by its chemical purity and, crucially, its isotopic purity. bvsalud.org Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms. Several advanced analytical techniques are employed to assess these critical quality attributes. bvsalud.org

Table 1: Example Isotopic Distribution Data for Latanoprost (free acid)-d4 by HR-MS

| Isotopologue | Description | Relative Abundance (%) |

| d0 | No deuterium atoms | < 0.1 |

| d1 | One deuterium atom | < 0.2 |

| d2 | Two deuterium atoms | < 0.5 |

| d3 | Three deuterium atoms | < 1.0 |

| d4 | Four deuterium atoms | > 98.0 |

| Total Deuterated Forms (d1-d4) | Sum of all deuterated species | ≥ 99% |

Note: This table presents hypothetical data representative of a high-purity batch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to confirm the structural integrity of the molecule and the precise location of the deuterium labels. rsc.org

¹H NMR (Proton NMR): In a ¹H NMR spectrum of Latanoprost (free acid)-d4, the signals corresponding to the protons at the C3 and C4 positions would be absent or significantly diminished, confirming that deuteration has occurred at these specific sites.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, and a signal in the ²H NMR spectrum confirms the presence of deuterium.

¹³C NMR (Carbon-13 NMR): The signals for the deuterated carbons (C3 and C4) will show a characteristic splitting pattern (due to C-D coupling) and a shift in their resonance compared to the non-deuterated compound, further confirming the location of the labels.

These methods, when used in combination, provide a comprehensive characterization of Latanoprost (free acid)-d4, ensuring it is suitable for its intended use as a high-purity internal standard. rsc.org

Considerations for Stability and Storage of Labeled Standards in Research Laboratories

The long-term stability of isotopically labeled standards is critical for ensuring the consistency and accuracy of analytical measurements over time. lgcstandards.com Proper storage and handling are paramount.

Storage Conditions: Latanoprost (free acid)-d4 is typically supplied as a solution in an organic solvent, such as methyl acetate (B1210297), and should be stored under recommended conditions, which usually involve being kept in a tightly sealed container at low temperatures (e.g., -20°C or -80°C). bioscience.co.uk Storing the standard in an appropriate solvent at low temperatures minimizes solvent evaporation and slows down potential degradation pathways.

Stability and Isotopic Exchange: A primary concern for deuterated standards is the potential for H/D exchange, where a deuterium atom on the standard is replaced by a proton from the solvent or environment. sigmaaldrich.com The likelihood of this exchange depends on the position of the deuterium atom and the chemical environment (e.g., pH, solvent). researchgate.net

Label Position: Deuterium atoms attached to heteroatoms (like O-D or N-D) are highly prone to exchange with protons from protic solvents (like water or methanol). Deuterium atoms on carbon atoms adjacent to carbonyl groups can also be susceptible to exchange, particularly under acidic or basic conditions. lgcstandards.com

Latanoprost (free acid)-d4: The deuterium labels in this compound are on sp³-hybridized carbon atoms (C3 and C4) within an alkyl chain. These C-D bonds are generally considered stable and not prone to exchange under standard neutral storage and analytical conditions. sigmaaldrich.com However, it is advisable to avoid prolonged exposure to strongly acidic or basic solutions to prevent any potential for label loss. researchgate.net

Handling in the Laboratory: When using the standard, it should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the container. The ampoule or vial should be handled carefully, and for quantitative applications, the container should be rinsed multiple times with a suitable solvent to ensure the entire amount of the standard is transferred. lgcstandards.com The long-term stability of the compound in solution after the original container has been opened should be considered, and it is often recommended to use the solution promptly or prepare fresh dilutions as needed. lgcstandards.com

Table 2: Summary of Storage and Stability Considerations

| Parameter | Recommendation / Consideration | Rationale |

| Storage Temperature | Typically -20°C or below | To minimize chemical degradation and solvent evaporation. |

| Container | Tightly sealed, light-resistant vial | To prevent solvent loss and protect from light-induced degradation. |

| Solvent | Stored in a suitable, high-purity organic solvent (e.g., methyl acetate) | Ensures solubility and stability; avoids reactive solvents. |

| pH of Solutions | Avoid strongly acidic or basic conditions | To prevent H/D back-exchange and chemical hydrolysis. researchgate.net |

| Handling | Equilibrate to ambient temperature before opening; rinse container for quantitative transfer | To prevent contamination with atmospheric water and ensure accurate measurement. lgcstandards.com |

State of the Art Analytical Methodologies Employing Latanoprost Free Acid D4

Quantitative Mass Spectrometry-Based Platforms

Mass spectrometry has become the gold standard for the bioanalysis of prostaglandins (B1171923) like Latanoprost (B1674536) free acid due to its superior sensitivity and selectivity over other methods like radioimmunoassay or enzyme immunoassay. The use of Latanoprost (free acid)-d4 is integral to these advanced analytical platforms. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is the predominant technique for the quantification of Latanoprost free acid in biological samples such as aqueous humor, ciliary body, and plasma. researchgate.netresearchgate.net In this methodology, Latanoprost (free acid)-d4 is added at a known concentration to calibration standards, quality control samples, and the unknown study samples before processing. researchgate.netnih.gov

The sample is then subjected to an extraction procedure, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation. researchgate.netnih.gov Both the analyte and the deuterated internal standard co-elute from the liquid chromatography column and are subsequently ionized and detected by the tandem mass spectrometer. researchgate.net The instrument is typically operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. nih.govmdpi.com This process ensures high selectivity and sensitivity. researchgate.net

For example, a validated method for quantifying Latanoprost free acid in rabbit aqueous humor and ciliary body used an octylsilica (C8) column for separation and a triple quadrupole mass spectrometer for detection. researchgate.net The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of Latanoprost free acid in the unknown sample, effectively correcting for any variability in sample preparation and instrument response. researchgate.net

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Latanoprost free acid | 391.3 | 211.1 | Positive ESI |

| Latanoprost (free acid)-d4 | 395.3 | 211.1 | Positive ESI |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While LC-MS/MS is more common for non-volatile compounds like prostaglandins, GC-MS can also be employed. researchgate.net However, this requires a chemical derivatization step to convert the non-volatile Latanoprost free acid and its d4-internal standard into more volatile forms suitable for gas chromatography. nih.govjfda-online.com

Common derivatization techniques include silylation, which replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govjfda-online.com For instance, a study on the pharmacokinetics of Latanoprost involved preparing tertiary butyldimethylsilyl derivatives of HPLC-purified fractions for subsequent GC-MS analysis. nih.gov This derivatization increases the thermal stability and volatility of the analytes. jfda-online.com Although effective, the need for an additional derivatization step can add complexity and potential variability to the analytical method compared to direct LC-MS/MS analysis. researchgate.netjfda-online.com

Electrospray Ionization (ESI) and Other Ionization Techniques in Bioanalysis

Electrospray ionization (ESI) is the most frequently used ionization source for the LC-MS/MS analysis of Latanoprost free acid. researchgate.netmdpi.com ESI is a soft ionization technique that generates charged droplets in an electric field, which then desolvate to produce gas-phase ions with minimal fragmentation. This is particularly advantageous for preserving the molecular integrity of the analyte and its internal standard for mass analysis. researchgate.net

Latanoprost free acid can be ionized in either positive or negative ion mode. researchgate.netresearchgate.net In positive ion mode, it typically forms a protonated molecule [M+H]⁺. researchgate.net Research has shown that both ESI and a newer technique, Unispray ionization, can quantify Latanoprost free acid at the nanogram level in positive ion mode. researchgate.net One study found that Unispray offered superior sensitivity, achieving a lower limit of quantification (LLOQ) of 0.5 ng/mL for both Latanoprost and its free acid in plasma, compared to standard ESI. researchgate.net The choice of ionization technique and polarity is a critical parameter optimized during method development to achieve the best sensitivity and specificity. researchgate.netcaymanchem.com

Principles and Optimization of Stable Isotope Dilution Assays

Stable isotope dilution analysis (SIDA) is a powerful quantitative technique that relies on the use of a stable isotope-labeled internal standard, such as Latanoprost (free acid)-d4. researchgate.netimrpress.comnih.gov The fundamental principle is that the stable isotope-labeled standard is chemically identical to the analyte and therefore behaves identically during sample extraction, chromatographic separation, and ionization. imrpress.com

By adding a precise amount of Latanoprost (free acid)-d4 to the sample at the earliest stage of the workflow, it can accurately correct for the loss of analyte at any step. researchgate.net The quantification is based on the measured peak area ratio of the unlabeled analyte to the labeled internal standard. researchgate.net Since the mass spectrometer can distinguish between the two compounds based on their mass difference, this ratio remains constant regardless of sample loss or variations in instrument signal (matrix effects). researchgate.netimrpress.com

Optimization of a SIDA method involves:

Selection of the Internal Standard : Latanoprost (free acid)-d4 is ideal as it co-elutes with the analyte and does not suffer from isotopic interference with the analyte. researchgate.net

Concentration of Internal Standard : The amount of internal standard added is optimized to be comparable to the expected analyte concentration in the samples to ensure accurate ratio measurements. researchgate.net

Purity of the Standard : The isotopic purity of the Latanoprost (free acid)-d4 must be high (typically ≥99%) to prevent any contribution to the analyte's signal. caymanchem.com

Rigorous Validation of Bioanalytical Methods for Research Matrices

For research findings to be considered reliable and reproducible, the bioanalytical method used must undergo rigorous validation. europa.eunih.gov This process demonstrates that the analytical procedure is suitable for its intended purpose. europa.eumdpi.com According to guidelines from regulatory bodies like the FDA and EMA, a full validation for a chromatographic assay includes assessing parameters such as selectivity, specificity, accuracy, precision, linearity, and stability. europa.eufda.goveuropa.eu

Method Specificity and Selectivity Profiling

Specificity and selectivity are critical components of method validation that ensure the reliable quantification of an analyte in a complex biological matrix. nih.govloesungsfabrik.de

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or related substances. mdpi.comloesungsfabrik.de

Selectivity is the ability of the method to differentiate and quantify the analyte from other components, including endogenous substances in the biological matrix. europa.euloesungsfabrik.de

In the context of an LC-MS/MS assay using Latanoprost (free acid)-d4, selectivity is established by analyzing multiple independent sources of blank biological matrix (e.g., aqueous humor, plasma) to check for interferences at the retention time and MRM transition of both the Latanoprost free acid and the d4-internal standard. nih.goveuropa.eu Typically, the response of any interfering peak in the blank matrix must be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte, and less than 5% for the internal standard. europa.eu The use of a stable isotope-labeled internal standard like Latanoprost (free acid)-d4, combined with the high selectivity of MRM detection, provides exceptional confidence in the method's ability to distinguish the analyte from all other potential interferences. researchgate.netnih.gov

Calibration Curve Construction and Linearity Evaluation

The foundation of a reliable quantitative bioanalytical method is the establishment of a linear relationship between the analyte concentration and the instrumental response. In assays utilizing Latanoprost (free acid)-d4 as an internal standard, calibration curves are constructed by plotting the ratio of the peak area of the analyte (latanoprost free acid) to the peak area of the internal standard against the nominal concentration of the analyte.

Research has demonstrated the successful construction of linear calibration curves for latanoprost free acid over various concentration ranges in different biological matrices. For instance, in rabbit aqueous humor (AH) and ciliary body (CB), calibration curves were found to be linear within the ranges of 10–160 ng/mL and 80–1280 ng/g, respectively. researchgate.net Another study focusing on plasma samples reported linearity in the range of 0.5–50 ng/mL, with a correlation coefficient (R²) greater than 0.99. researchgate.net Furthermore, a comprehensive validation for rabbit AH and iris-ciliary body (ICB) established linearity over broader concentration ranges of 10–2000 ng/mL and 100–20,000 ng/mL for AH, and 13–2594 ng/g and 130–25,940 ng/g for ICB. nih.gov These findings underscore the robustness of using Latanoprost (free acid)-d4 to achieve excellent linearity across a wide spectrum of concentrations relevant to pharmacokinetic and biodistribution studies.

Table 1: Linearity of Latanoprost Free Acid Calibration Curves Using Latanoprost (free acid)-d4

| Biological Matrix | Concentration Range | Correlation Coefficient (r or R²) | Reference |

| Rabbit Aqueous Humor | 10–160 ng/mL | Not specified, but stated as linear | researchgate.net |

| Rabbit Ciliary Body | 80–1280 ng/g | Not specified, but stated as linear | researchgate.net |

| Plasma | 0.5–50 ng/mL | > 0.99 | researchgate.net |

| Rabbit Aqueous Humor | 10–2000 ng/mL | Not specified, but stated as linear | nih.gov |

| Rabbit Iris-Ciliary Body | 13–2594 ng/g | Not specified, but stated as linear | nih.gov |

Assessment of Analytical Precision and Accuracy

Precision and accuracy are critical parameters for validating the reliability of a bioanalytical method. Precision refers to the closeness of repeated measurements, typically expressed as the relative standard deviation (RSD), while accuracy reflects how close the measured value is to the true value, often expressed as a percentage of the nominal concentration.

Studies incorporating Latanoprost (free acid)-d4 consistently report high levels of precision and accuracy, well within the acceptance criteria set by regulatory bodies like the U.S. Food and Drug Administration (FDA). For example, a method for analyzing latanoprost free acid in rabbit AH and CB demonstrated that accuracy and precision values from quality control (QC) samples were within the generally accepted limit of <15%. researchgate.net Another study in plasma reported both intra-day and inter-day precision values below 8.7%, with accuracy falling within the range of 94.9% to 109.0%. researchgate.net These results highlight the effectiveness of Latanoprost (free acid)-d4 in minimizing analytical variability and ensuring the generation of reliable quantitative data.

Table 2: Precision and Accuracy Data for Latanoprost Free Acid Quantification

| Biological Matrix | Precision (RSD) | Accuracy | Reference |

| Rabbit Aqueous Humor & Ciliary Body | < 15% | Within accepted criteria | researchgate.net |

| Plasma | < 8.7% (Intra- and Inter-day) | 94.9%–109.0% | researchgate.net |

Determination of Quantification and Detection Limits

The sensitivity of a bioanalytical method is defined by its limit of detection (LOD) and lower limit of quantification (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

The use of Latanoprost (free acid)-d4 has enabled the development of highly sensitive assays for latanoprost free acid. In rabbit AH and CB, the LOD was determined to be 30.66 pg/mL and 237.75 pg/g, respectively. researchgate.net In plasma, a method utilizing Unispray ionization achieved an impressive LLOQ of 0.5 ng/mL for both latanoprost and its free acid. researchgate.net Another validated method for rabbit AH and ICB reported an LLOQ of 10 ng/mL and 14 ng/g, respectively. nih.gov These low detection and quantification limits are crucial for accurately measuring the typically low concentrations of latanoprost free acid found in biological samples following therapeutic administration. researchgate.net

Investigation of Matrix Effects and Their Mitigation

Biological matrices are complex mixtures of endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can significantly impact the accuracy of quantification. Latanoprost (free acid)-d4 is instrumental in compensating for these matrix effects.

Because the deuterated internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, the ratio of their peak areas remains constant, thus mitigating the impact of the matrix. One study reported that the matrix effect for latanoprost free acid in rabbit AH and CB was less than 7%. researchgate.net Another investigation in plasma found matrix effects to be between 101.5% and 108.6%, indicating minimal impact on the assay's accuracy. researchgate.net

Evaluation of Analyte Extraction Efficiency

The efficiency of extracting the analyte from the biological matrix is a critical step in sample preparation. The recovery of the analyte can vary between samples, and an internal standard is essential to correct for this variability. Latanoprost (free acid)-d4 is added to the sample before extraction to track and normalize the recovery of latanoprost free acid.

Studies have shown high and consistent extraction efficiencies when using this internal standard. For instance, in the analysis of rabbit AH and CB, the recovery and process efficiency were reported to be greater than 97% and 91%, respectively. researchgate.net A fully validated method for rabbit AH and ICB also met the acceptance criteria for extraction efficiency. nih.gov

Dilution Integrity in Bioanalytical Assays

In some instances, the concentration of the analyte in a sample may exceed the upper limit of the calibration curve. In such cases, the sample must be diluted to fall within the linear range. Dilution integrity studies are performed to ensure that this dilution process does not affect the accuracy and precision of the measurement. The use of an internal standard like Latanoprost (free acid)-d4 is crucial in these studies to ensure that the dilution is performed accurately and that the final calculated concentration is reliable. A validated method for latanoprost free acid in rabbit AH and ICB has successfully demonstrated dilution integrity. nih.gov

Advanced Sample Preparation Protocols for Biological Samples

The accurate quantification of latanoprost free acid in biological matrices necessitates robust and efficient sample preparation protocols to remove interfering substances and concentrate the analyte. The choice of protocol depends on the specific biological matrix being analyzed.

For aqueous humor , a relatively clean matrix, a simple protein precipitation method is often sufficient. This typically involves the addition of a solvent like methanol (B129727) to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte and the internal standard for LC-MS/MS analysis. researchgate.net

In more complex matrices like the ciliary body and iris-ciliary body , a more rigorous liquid-liquid extraction (LLE) is commonly employed. researchgate.netnih.gov This involves extracting the analyte from the homogenized tissue into an organic solvent mixture, such as ethyl acetate (B1210297) and isopropanol (B130326). researchgate.netresearchgate.net The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system. researchgate.net

For plasma , which contains a high concentration of proteins and lipids, LLE with a mixture of ethyl acetate and isopropanol has also been shown to be an effective sample preparation technique. researchgate.net

These advanced sample preparation protocols, in conjunction with the use of Latanoprost (free acid)-d4 as an internal standard, are essential for achieving the high sensitivity, specificity, and accuracy required for the reliable determination of latanoprost free acid in various biological samples.

Protein Precipitation Techniques for Complex Biospecimens

Protein precipitation (PPT) is a widely used strategy for sample preparation in bioanalysis due to its simplicity and effectiveness in removing a large portion of proteinaceous macromolecules from biological fluids like plasma and aqueous humor. This technique is particularly advantageous when dealing with complex biospecimens prior to LC-MS/MS analysis. The primary principle involves the addition of an organic solvent or an acid to the biological sample, which reduces the solvation capacity for proteins, causing them to denature and precipitate out of the solution.

In the context of quantifying latanoprost free acid using Latanoprost (free acid)-d4 as an internal standard, methanol has been effectively employed for protein precipitation in ocular fluids. researchgate.netresearchgate.net For instance, a validated method for the analysis of latanoprost free acid in rabbit aqueous humor involved a single-step protein precipitation by adding methanol to the sample. researchgate.net This procedure efficiently removes proteins that could otherwise interfere with the analysis or damage the analytical column. The supernatant, containing the analyte and the internal standard, can then be directly injected into the LC-MS/MS system or subjected to further clean-up steps. researchgate.netresearchgate.net The selection of the precipitating agent and its volume ratio to the sample are critical parameters that must be optimized to ensure maximum protein removal while achieving high recovery of the target analyte and the internal standard.

Table 1: Protein Precipitation Method for Latanoprost Free Acid Analysis The table below is interactive. You can sort and filter the data.

Liquid-Liquid Extraction Optimization from Diverse Biological Fluids and Tissues

Liquid-liquid extraction (LLE) is a cornerstone sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is highly effective for cleaning up complex samples like plasma and tissue homogenates, removing endogenous interferences such as salts, lipids, and proteins. The choice of extraction solvent is paramount and is based on the polarity and chemical properties of the analyte.

For the analysis of latanoprost free acid, with Latanoprost (free acid)-d4 as the internal standard, LLE has been successfully optimized for various biological samples. A mixture of ethyl acetate and isopropanol has proven effective for extracting latanoprost free acid from both plasma and homogenized ciliary body tissue. researchgate.netresearchgate.net In one validated method, rabbit ciliary body tissue was homogenized and extracted with a 60:40 (v/v) mixture of ethyl acetate and isopropanol. researchgate.net Similarly, plasma samples have been extracted using a mixture of ethyl acetate and isopropanol for the quantification of latanoprost and its free acid. researchgate.net After extraction, the organic layer containing the analyte and internal standard is typically evaporated to dryness and reconstituted in a mobile phase-compatible solvent before injection into the LC-MS/MS system. researchgate.net This process not only concentrates the analyte but also significantly reduces matrix effects, leading to improved assay sensitivity and accuracy.

Table 2: Liquid-Liquid Extraction Parameters for Latanoprost Free Acid The table below is interactive. You can sort and filter the data.

Chromatographic Separation Mechanisms and Stationary Phases

The chromatographic separation of latanoprost free acid from endogenous interferences and its deuterated internal standard is almost exclusively achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC). researchgate.netresearchgate.netakjournals.comnih.gov This mechanism separates molecules based on their hydrophobicity, with more hydrophobic compounds being retained longer on the nonpolar stationary phase.

A variety of stationary phases have been utilized for this purpose. Octylsilica (C8) and octadecylsilica (C18) columns are the most common choices, providing excellent retention and resolution for prostaglandins. researchgate.netresearchgate.netakjournals.com For example, a Waters Acquity BEH C8 column (150 mm × 2.1 mm, 1.8 µm) and a Halo C18 column (100 × 2.1 mm, 2.7 μm) have been successfully used in validated methods employing Latanoprost (free acid)-d4. researchgate.netnih.gov Other stationary phases, such as those with biphenyl (B1667301) or cyano ligands, have also been employed for the analysis of latanoprost and related compounds, offering alternative selectivity. nih.govmdpi.commdpi.com

The mobile phase typically consists of a mixture of an aqueous component, often acidified with formic or acetic acid to ensure the analyte is in its neutral, protonated form, and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netakjournals.com Acidification improves peak shape and retention in reversed-phase chromatography. Both isocratic and gradient elution methods are used. Isocratic elution, where the mobile phase composition remains constant, was used with a C8 column for analysis in ocular tissues. researchgate.net Gradient elution, where the organic solvent concentration is increased during the run, is often employed to shorten analysis times and improve the separation of compounds with a wide range of polarities. akjournals.com Detection is typically performed using a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which provides the high selectivity and sensitivity needed to measure the low concentrations of latanoprost free acid found in biological samples. researchgate.netresearchgate.net

Table 3: Chromatographic Conditions for Latanoprost Free Acid Analysis The table below is interactive. You can sort and filter the data.

Pharmacokinetic and Bioavailability Research Applications Pre Clinical & in Vitro Focus

Quantification of Latanoprost (B1674536) Free Acid in Animal Model Studies

Latanoprost (free acid)-d4 is indispensable for accurately measuring the concentration of latanoprost free acid in various tissues and fluids in animal models, primarily through methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net This stable isotope-labeled internal standard allows for the correction of variability during sample preparation and analysis, ensuring the reliability of pharmacokinetic data. researchgate.net

Ocular Tissue Penetration and Distribution Dynamics

Following topical administration, the prodrug latanoprost is absorbed through the cornea and rapidly hydrolyzed by esterases into its biologically active form, latanoprost free acid. researchgate.netnih.govnih.gov Understanding the extent of this conversion and the subsequent distribution of the active acid in ocular tissues is paramount.

In studies involving rabbit models, Latanoprost (free acid)-d4 has been instrumental in quantifying latanoprost free acid in the aqueous humor and ciliary body. researchgate.netnih.gov For instance, a validated LC-MS/MS method using Latanoprost (free acid)-d4 as an internal standard demonstrated linearity in the concentration ranges of 10–160 ng/mL in aqueous humor and 80–1280 ng/g in the ciliary body. researchgate.net Research has shown that after a single topical administration of latanoprost eye drops to rabbits, the active acid is readily detectable in these key ocular structures. researchgate.net

Further investigations in rabbits have revealed the distribution of latanoprost free acid across various ocular tissues. The highest concentrations are typically found in the cornea, followed by the eyelid, conjunctiva, and sclera/choroid. fda.gov The concentration in the aqueous humor is significantly higher than in the vitreous humor. fda.govtandfonline.com

Interactive Data Table: Latanoprost Free Acid Concentration in Rabbit Ocular Tissues

| Tissue | Concentration Range (ng/g or ng/mL) | Key Findings |

| Aqueous Humor | 10 - 160 ng/mL | Peak concentrations are reached approximately 2 hours after administration. researchgate.nethres.cawikipedia.org |

| Ciliary Body | 80 - 1280 ng/g | Significant concentrations are found in this tissue, a target for latanoprost's action. researchgate.net |

| Cornea | High | The cornea shows the highest levels of latanoprost free acid. fda.govtandfonline.com |

| Conjunctiva | Moderate | Lower concentrations are observed compared to the cornea. fda.gov |

| Sclera/Choroid | Moderate | Demonstrates penetration into deeper ocular structures. fda.gov |

Systemic Exposure and Clearance Characterization in Research Animals

While latanoprost is administered topically to the eye, some systemic absorption of the active latanoprost free acid occurs. hres.camedcentral.com Latanoprost (free acid)-d4 is crucial for quantifying these low systemic concentrations in plasma. researchgate.net

Studies in animals have shown that after topical ocular administration, the systemic bioavailability of latanoprost acid is approximately 45%. hres.ca However, the plasma clearance is rapid, with a half-life of around 17 minutes in humans, leading to very low and often undetectable plasma concentrations. nih.govhres.caentokey.com In rabbit studies, plasma levels of latanoprost free acid were found to be in the low pg/mL range. fda.gov

In Vitro Permeation and Hydrolysis Investigations of Latanoprost Prodrug

The conversion of the latanoprost prodrug to its active free acid is a critical step for its therapeutic effect. researchgate.netomicsonline.org In vitro studies using various ocular tissues help to elucidate the kinetics of this hydrolysis process.

Research on human and rabbit ocular tissues has demonstrated that latanoprost is extensively hydrolyzed in most tissues, with the exception of the aqueous humor. arvojournals.org The rate of hydrolysis, when normalized for tissue weight, was found to be highest in the choroid, followed by the ciliary body, cornea, and conjunctiva. arvojournals.org These studies show a good correlation between the disappearance of the parent prodrug and the formation of latanoprost acid. arvojournals.org

Comparative Bioanalytical Assessments in Research on Latanoprost Formulations

Different formulations of latanoprost may contain various excipients that can influence the drug's permeability and bioavailability. nih.gov Latanoprost (free acid)-d4 is used as an internal standard in bioanalytical methods to compare the performance of these different formulations. nih.gov

For example, a study comparing three marketed latanoprost formulations in rabbits utilized Latanoprost (free acid)-d4 to quantify latanoprost free acid in aqueous humor and iris-ciliary body samples. nih.gov The results showed statistically significant differences in the concentrations of latanoprost free acid between the formulations at various time points, highlighting the impact of formulation on ocular drug delivery. nih.gov Similar comparative studies have been conducted in monkeys, evaluating formulations with and without preservatives like benzalkonium chloride (BAK). scirp.org

Application in Drug Metabolism and Disposition Studies

Latanoprost (free acid)-d4 is a key tool in understanding the metabolism and disposition of latanoprost. Once in the systemic circulation, latanoprost acid is metabolized primarily in the liver through fatty acid β-oxidation. nih.gov The resulting metabolites are then mainly eliminated via the kidneys. nih.gov The use of deuterated standards helps in accurately tracking the parent compound and its metabolites in various biological samples during these disposition studies.

Research on the Stability and Degradation Pathways of Latanoprost Free Acid D4

Intrinsic Stability Assessment of the Deuterated Compound Under Varied Conditions

The intrinsic stability of Latanoprost (B1674536) free acid, and by extension its d4 analog, is influenced by several environmental factors. Forced degradation studies on the non-deuterated compound have identified key conditions that lead to its breakdown.

Significant degradation of Latanoprost has been observed under extreme pH conditions, oxidation, and exposure to light and heat. nih.gov The primary degradation pathways involve hydrolysis of the isopropyl ester (in the case of the prodrug Latanoprost) to form Latanoprost free acid, as well as the formation of isomers and oxidation products. mdpi.commdpi.com

Key degradation products identified for Latanoprost include:

Latanoprost acid: Formed via hydrolysis. mdpi.com

15-epi-latanoprost (Impurity I): A stereoisomer. akjournals.com

5,6-trans-latanoprost (Impurity II): A geometric isomer. akjournals.com

15-keto-latanoprost: An oxidation product. mdpi.com

The stability of Latanoprost is also dependent on the formulation and packaging. For instance, formulations in thermally sealed, gas-tight containers exhibit better stability. nih.gov

Table 1: Factors Affecting Latanoprost Stability

| Condition | Effect on Latanoprost | Reference |

|---|---|---|

| Extreme pH | High degree of degradation | nih.gov |

| Oxidation | High degree of degradation | nih.gov |

| Light Exposure | Significant degradation | nih.gov |

| Heat Exposure | Significant degradation | nih.gov |

Stability in Biological Matrices During Sample Processing and Storage

For its role as an internal standard, the stability of Latanoprost (free acid)-d4 in biological samples during handling and storage is critical. Validation studies for analytical methods quantifying Latanoprost free acid have assessed this stability.

In a study involving rabbit aqueous humor (AH) and iris-ciliary body (ICB), both Latanoprost free acid and its internal standard, Latanoprost (free acid)-d4, demonstrated insignificant degradation over specified storage durations and conditions, meeting the acceptance criteria for stability evaluations. nih.gov Another validation study confirmed the stability of Latanoprost free acid in rabbit aqueous humor and ciliary body through various tests, including short-term stability at room temperature, long-term stability, and stability following freeze-thaw cycles. researchgate.net These findings underscore the reliability of the deuterated standard for quantitative bioanalysis.

Table 2: Stability of Latanoprost Free Acid in Rabbit Ocular Tissues

| Stability Test | Matrix | Condition | Outcome | Reference |

|---|---|---|---|---|

| Short-term | Aqueous Humor & Ciliary Body | Room Temperature (25°C) for 4 hours | Within acceptable limits | researchgate.net |

| Freeze-Thaw | Aqueous Humor & Ciliary Body | Multiple cycles | Within acceptable limits | researchgate.net |

| Autosampler | Processed Samples | - | Within acceptable limits | researchgate.net |

| Long-term | Aqueous Humor & Ciliary Body | Specified storage | Insignificant degradation | nih.gov |

Photostability and Temperature-Induced Degradation Studies in Research Samples

Exposure to light and elevated temperatures are known to accelerate the degradation of Latanoprost in research samples and pharmaceutical formulations.

Studies have shown that Latanoprost exhibits both thermal and solar instability. researchgate.netnih.gov It remains stable for at least 30 days at refrigerated (4°C) and room temperatures (25°C). researchgate.netnih.gov However, degradation accelerates significantly at higher temperatures. At 50°C, the time for 10% degradation (t90) was found to be 8.25 days, which decreased to just 1.32 days at 70°C. researchgate.netnih.gov

Exposure to ultraviolet (UV) radiation also causes rapid degradation. researchgate.netnih.gov Specifically, Ultraviolet B (UVB) radiation is more detrimental than Ultraviolet A (UVA) radiation. researchgate.netnih.gov Forced degradation studies have confirmed that Latanoprost ophthalmic solutions are unstable upon UV exposure, necessitating storage in light-protected containers. geneesmiddeleninformatiebank.nl Therefore, research samples containing Latanoprost (free acid)-d4 should be protected from light and stored at or below room temperature to maintain their integrity. researchgate.netnih.gov

Table 3: Temperature-Induced Degradation of Latanoprost

| Temperature | Time for 10% Degradation (t90) | Reference |

|---|---|---|

| 50°C | 8.25 days | researchgate.netnih.gov |

| 70°C | 1.32 days | researchgate.netnih.gov |

Applications in Mechanistic and Receptor Pharmacology Research Tools

Facilitating Quantitative Studies of Prostaglandin (B15479496) F2α Receptor Agonist Activity

Latanoprost (B1674536) (free acid)-d4 is instrumental in quantitative studies investigating the agonist activity of latanoprost free acid at the prostaglandin F2α (FP) receptor. caymanchem.commedchemexpress.commedchemexpress.com Latanoprost free acid is a potent and selective agonist for the FP receptor, a G-protein-coupled receptor expressed in various ocular tissues, including the ciliary muscle. scbt.comnih.govmedchemexpress.com By acting as a reliable internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses, latanoprost (free acid)-d4 enables the accurate determination of latanoprost free acid concentrations in in vitro and in vivo experimental systems. caymanchem.comkklmed.comresearchgate.net

This precise quantification is essential for establishing accurate dose-response curves and determining key pharmacological parameters such as the half-maximal effective concentration (EC50). Research has shown that latanoprost free acid exhibits a high affinity for the FP receptor, with EC50 values for inducing phosphoinositide turnover—a marker of receptor activation—ranging from 32 to 124 nM in various cell lines expressing FP receptors. caymanchem.com The ability to accurately measure the concentration of the active compound, facilitated by the use of its deuterated analog, is fundamental to characterizing its potency and efficacy as an FP receptor agonist. kklmed.com

Table 1: Reported EC50 Values for Latanoprost Free Acid in Different Cell Lines

| Cell Line | Receptor Type | Measured Response | EC50 (nM) |

| Human Ciliary Muscle Cells | Endogenous FP Receptors | Phosphoinositide Turnover | 124 caymanchem.com |

| Human Trabecular Meshwork Cells | Endogenous FP Receptors | Phosphoinositide Turnover | 35 caymanchem.com |

| Mouse NIH3T3 Fibroblasts | Endogenous FP Receptors | Phosphoinositide Turnover | 32 caymanchem.com |

| Rat A7r5 Vascular Smooth Muscle Cells | Endogenous FP Receptors | Phosphoinositide Turnover | 35 caymanchem.com |

| HEK293 Cells | Expressed Human Ocular FP Receptors | Phosphoinositide Turnover | 45.7 caymanchem.com |

| hEP1-5/293-AEQ17 Cells | Expressed EP1 Receptors | Increased Intracellular Calcium | 119 caymanchem.com |

| Human Ciliary Muscle (h-CM) Cells | Native FP Receptors | Phosphoinositide Turnover | 198 +/- 83 nih.gov |

| Cloned Human Ciliary Body FP Receptor | Cloned FP Receptors | Phosphoinositide Turnover | 54.6 +/- 12.4 nih.gov |

This table presents data on the potency of latanoprost free acid in various cell-based assays. The use of latanoprost (free acid)-d4 as an internal standard is crucial for the accurate quantification of latanoprost free acid in such experiments.

Investigating Cellular Signaling Pathways Modulated by Latanoprost Free Acid (e.g., Phosphoinositide Turnover)

The activation of the FP receptor by latanoprost free acid initiates a cascade of intracellular signaling events. nih.gov A key pathway modulated by latanoprost free acid is the phosphoinositide (PI) turnover pathway. caymanchem.comnih.gov Latanoprost (free acid)-d4 plays a vital role in studies aimed at elucidating these mechanisms by enabling the precise measurement of the active compound responsible for triggering these cellular responses.

Upon binding to the FP receptor, latanoprost free acid stimulates phospholipase C, which in turn leads to the hydrolysis of phosphoinositides and the generation of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov These messengers then trigger a rise in intracellular calcium levels and activate protein kinase C, respectively. nih.gov Studies have demonstrated that latanoprost free acid induces PI turnover in human ciliary muscle cells and trabecular meshwork cells. caymanchem.comnih.gov The ability to accurately quantify latanoprost free acid concentrations using its deuterated form allows researchers to correlate receptor occupancy with the magnitude of the downstream signaling events, providing a clearer picture of the signal transduction cascade. caymanchem.comresearchgate.net

Research on Prodrug Activation Mechanisms and Metabolite Formation in Biological Systems

Latanoprost is administered as an isopropyl ester prodrug, which is hydrolyzed by esterases in the cornea to its biologically active form, latanoprost free acid. nih.govnih.govarvojournals.org Latanoprost (free acid)-d4 is an essential tool for investigating the kinetics and efficiency of this activation process. medchemexpress.com By using deuterated latanoprost free acid as an internal standard, researchers can accurately quantify the formation of the active metabolite from the prodrug in various ocular tissues and biological fluids. researchgate.netresearchgate.net

In vitro studies using human ocular tissues have shown that the cornea, choroid, and ciliary body possess high rates of latanoprost hydrolysis. arvojournals.org The disappearance of the parent prodrug correlates well with the appearance of latanoprost free acid, a finding that is crucial for understanding the bioavailability of the active compound at its site of action. arvojournals.org Furthermore, after reaching systemic circulation, latanoprost free acid is metabolized in the liver via beta-oxidation to 1,2-dinor and 1,2,3,4-tetranor metabolites. nih.govwikipedia.orgfda.gov The use of deuterated standards can also aid in the study of these metabolic pathways and the clearance of the drug from the body. medchemexpress.com

Development of In Vitro Assays for Prostanoid Metabolism Research

The development of robust and sensitive in vitro assays is crucial for studying prostanoid metabolism. Latanoprost (free acid)-d4 serves as an indispensable internal standard in the development and validation of such assays, particularly those employing LC-MS/MS. researchgate.netnih.gov These assays are used to investigate the enzymatic conversion of latanoprost to its free acid and its subsequent metabolic degradation. arvojournals.orgwikipedia.org

For instance, a validated LC-MS/MS method for quantifying latanoprost free acid in rabbit aqueous humor and ciliary body utilized its tetra-deuterated analog as the internal standard. researchgate.net This allowed for accurate and precise measurements, with a limit of detection of 30.66 pg/mL in aqueous humor. researchgate.net Such sensitive assays are vital for detailed pharmacokinetic studies and for screening new prostaglandin analogs for their metabolic stability and activation profiles. The use of a deuterated internal standard helps to correct for variations in sample preparation and instrument response, ensuring the reliability of the data. researchgate.net

Studies on the Role of Latanoprost Free Acid in Tissue Remodeling Research

Emerging research suggests that latanoprost free acid plays a role in tissue remodeling, particularly within the uveoscleral outflow pathway of the eye. researchgate.netnih.gov The mechanism is thought to involve the regulation of extracellular matrix components. nih.gov Latanoprost (free acid)-d4 can be a valuable tool in these investigations by enabling the precise quantification of the active compound in tissue culture and in vivo models. caymanchem.comresearchgate.net

Studies have shown that latanoprost free acid can increase the expression of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins like collagen. nih.gov In cultured human ciliary muscle cells, treatment with latanoprost acid led to a reduction in collagens I, III, and IV, fibronectin, and laminin, while increasing MMP-2 and MMP-3. nih.gov These changes in the extracellular matrix are believed to increase the spaces between ciliary muscle bundles, thereby enhancing the outflow of aqueous humor. nih.gov The ability to accurately measure the concentration of latanoprost free acid with the aid of its deuterated form is critical for establishing a clear link between drug exposure and the observed tissue remodeling effects.

Emerging Methodologies and Future Research Trajectories

Integration with Ultra-High Performance Liquid Chromatography (UHPLC) and Advanced Mass Spectrometry Platforms

The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with tandem mass spectrometry (MS/MS) has become the gold standard for the sensitive and selective quantification of prostaglandins (B1171923) and their analogs, including latanoprost (B1674536) free acid. mdpi.comresearchgate.nettandfonline.com The use of Latanoprost (free acid)-d4 as an internal standard is integral to the accuracy and precision of these methods. researchgate.netresearchgate.net

UHPLC systems, with their smaller particle-sized columns (typically under 2 µm), offer significantly faster analysis times and improved resolution compared to traditional HPLC. nih.govnih.gov When analyzing complex biological samples like aqueous humor or ciliary body tissue, this enhanced separation capability is crucial for distinguishing the analyte of interest from endogenous interferences. researchgate.netresearchgate.net

Advanced mass spectrometry platforms, such as triple quadrupole (QqQ) mass spectrometers, provide exceptional sensitivity and specificity through Multiple Reaction Monitoring (MRM). mdpi.comnih.gov In this mode, specific precursor-to-product ion transitions are monitored for both the analyte (latanoprost free acid) and the internal standard (Latanoprost (free acid)-d4). researchgate.netnih.gov The nearly identical chemical and physical properties of the analyte and its deuterated internal standard ensure they co-elute and experience similar ionization and fragmentation, thereby correcting for variations in sample preparation and instrument response. splendidlab.com

A study detailing the quantification of latanoprost free acid in rabbit aqueous humor and ciliary body utilized a stable isotope dilution method with Latanoprost (free acid)-d4. researchgate.net The method employed reverse-phase HPLC coupled with electrospray ionization (ESI)-MS/MS. The use of the deuterated standard allowed for accurate quantification with calibration curves linear over the concentration ranges of 10–160 ng/mL in aqueous humor and 80–1280 ng/g in the ciliary body. researchgate.net The limit of detection was found to be 30.66 pg/mL in aqueous humor, demonstrating the high sensitivity of the assay. researchgate.net

| Parameter | Value in Aqueous Humor | Value in Ciliary Body |

| Linearity Range | 10–160 ng/mL | 80–1280 ng/g |

| Limit of Detection | 30.66 pg/mL | 237.75 pg/g |

| This table summarizes the validation parameters of an HPLC-ESI-MS/MS method for latanoprost free acid quantification using Latanoprost (free acid)-d4 as an internal standard. researchgate.net |

Future research will likely focus on further miniaturization of UHPLC systems and the integration of even more advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), to simultaneously quantify a broader range of prostanoids and their metabolites with even greater sensitivity.

High-Throughput Bioanalytical Approaches for Prostanoid Profiling

There is a growing demand for high-throughput bioanalytical methods to profile a wide array of prostanoids simultaneously in large numbers of biological samples. tandfonline.comresearchgate.net This is particularly relevant in clinical research and drug development, where understanding the complex signaling networks of these lipid mediators is crucial. Latanoprost (free acid)-d4 plays a vital role as part of a suite of deuterated internal standards in these high-throughput assays.

Automation is a key component of high-throughput bioanalysis. Automated 96-well solid-phase extraction (SPE) and liquid-liquid extraction (LLE) platforms significantly increase sample processing speed and reduce variability. researchgate.net These automated systems can be seamlessly integrated with UHPLC-MS/MS for rapid and robust quantification.

One approach to increase throughput is to use very fast chromatographic separations. A UHPLC/MS/MS method was developed for multiple prostanoids with a separation time of only 0.5 minutes. nih.gov While this specific study did not include latanoprost, it demonstrates the potential for extremely rapid analyses. Such methods rely heavily on the specificity of MS/MS detection and the use of appropriate internal standards like Latanoprost (free acid)-d4 to ensure accurate quantification despite the limited chromatographic separation.

The development of "dilute-and-shoot" methods, where biological samples are simply diluted before injection into the LC-MS/MS system, represents another avenue for high-throughput analysis. These methods minimize sample preparation time but place a greater demand on the selectivity and robustness of the analytical platform. The use of deuterated internal standards is absolutely essential in such approaches to compensate for significant matrix effects. splendidlab.com

| Method | Throughput | Key Features |

| Automated 96-well SPE/LLE | High | Increased sample processing speed, reduced variability. researchgate.net |

| Fast UHPLC | Very High | Separation times as low as 0.5 minutes. nih.gov |

| Dilute-and-Shoot | Highest | Minimal sample preparation, relies heavily on MS/MS selectivity. |

| This table compares different high-throughput bioanalytical approaches for prostanoid analysis. |

Future work in this area will likely involve the further development of multiplexed LC-MS/MS systems, where multiple samples are analyzed in parallel, and the refinement of data processing software to handle the large datasets generated by these high-throughput methods.

Expanding the Utility of Deuterated Prostaglandin (B15479496) Analogs in Lipidomics Research

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field. acs.org Deuterated prostaglandin analogs, including Latanoprost (free acid)-d4, are becoming increasingly important tools in this area. lipidmaps.org Their primary role is as internal standards for the accurate quantification of their endogenous or therapeutic counterparts. acs.orglipidmaps.org

In a typical lipidomics workflow, a mixture of deuterated standards representing different lipid classes is added to the sample prior to extraction. acs.orglipidmaps.org This allows for the correction of analytical variability introduced during sample preparation and analysis. The use of a deuterated standard for each lipid subclass is a prerequisite for accurate quantitative lipidomics. acs.org

The application of Latanoprost (free acid)-d4 in lipidomics extends to studies investigating the off-target effects of latanoprost or the broader impact of FP receptor activation on the lipidome. For instance, a study on the effects of different prostaglandin receptor agonists on the optic nerve lipidome in mice used deuterated standards for normalization. nih.gov While this study did not specifically mention Latanoprost (free acid)-d4, it highlights the type of research where such a standard would be invaluable.

Furthermore, deuterated prostaglandin analogs can be used to trace the metabolic fate of their parent compounds. By administering a deuterated drug, researchers can distinguish its metabolites from the endogenous lipid pool, providing a clearer picture of its metabolic pathways.

| Application in Lipidomics | Role of Deuterated Standard (e.g., Latanoprost (free acid)-d4) |

| Quantitative Profiling | Internal standard for accurate quantification of the corresponding analyte. acs.orglipidmaps.org |

| Metabolic Fate Studies | Tracer to distinguish drug metabolites from endogenous lipids. |

| Pathway Analysis | Tool to investigate the impact of a specific compound on lipid signaling pathways. nih.gov |

| This table outlines the expanding applications of deuterated prostaglandin analogs in lipidomics research. |

The future of lipidomics will involve the analysis of increasingly complex lipid profiles in smaller sample volumes. This will necessitate the development of more comprehensive panels of deuterated standards and even more sensitive analytical instrumentation.

Development of Novel Labeled Standards for Structurally Related Compounds

The success of Latanoprost (free acid)-d4 as an internal standard underscores the need for a broader range of labeled standards for other prostaglandin analogs and their metabolites. service.gov.uk As new prostaglandin-based drugs are developed, the synthesis of their corresponding stable isotope-labeled internal standards is a critical step in enabling robust bioanalytical method development.

The synthesis of deuterated standards can be a complex process, often requiring multi-step organic synthesis. The goal is to introduce deuterium (B1214612) atoms at positions that are not susceptible to exchange under physiological or analytical conditions. For Latanoprost (free acid)-d4, the deuterium atoms are located on the alpha-carbon chain. caymanchem.com

Beyond direct drug quantification, there is a need for labeled standards for the major metabolites of these drugs. This would allow for more comprehensive pharmacokinetic studies, providing a more complete picture of the absorption, distribution, metabolism, and excretion (ADME) of the parent drug.

The development of these novel standards will support research into the therapeutic potential of new prostaglandin analogs and will be crucial for regulatory submissions, which require validated bioanalytical methods. fda.gov

Computational and Modeling Approaches for Predicting Deuterium Isotope Effects in Research

Computational and modeling approaches are emerging as powerful tools for understanding and predicting deuterium isotope effects. mdpi.comaip.orgresearchgate.net The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In the context of deuterated standards, understanding the potential for KIEs is important, although for their use as internal standards in mass spectrometry, the primary concern is mass difference rather than reaction rate.

However, computational methods can be used to predict the stability of the C-D bond and to ensure that the deuterium label is not lost during metabolism or the analytical process. Density functional theory (DFT) calculations, for example, can be used to model the vibrational frequencies of C-H and C-D bonds, providing insight into their relative strengths. mdpi.com

These models can also be used to predict how deuteration might affect the chromatographic behavior of a molecule. While the goal is for the deuterated standard to co-elute with the analyte, subtle differences in retention time can sometimes occur. splendidlab.com Computational modeling can help to anticipate and understand these effects.

A study on the H/D isotope effect on the adsorption of water on a platinum surface demonstrated the use of computational methods to analyze isotope effects in complex systems. aip.org Similar approaches could be applied to model the interaction of deuterated standards with chromatographic stationary phases or the active sites of metabolic enzymes.

More broadly, computational studies are being used to investigate the fundamental nature of deuterium isotope effects on chemical shifts in NMR spectroscopy and on reaction kinetics. mdpi.comscispace.commdpi.com This fundamental knowledge can inform the design of future deuterated standards.

| Computational Approach | Application in Deuterated Standard Research |

| Density Functional Theory (DFT) | Predict C-D bond stability and potential for kinetic isotope effects. mdpi.com |

| Molecular Dynamics (MD) Simulations | Model chromatographic behavior and interactions with biological macromolecules. |

| Quantum Chemistry Calculations | Investigate fundamental deuterium isotope effects on molecular properties. researchgate.netscispace.com |

| This table summarizes the application of computational and modeling approaches to the study of deuterium isotope effects. |

The continued development of more powerful computational hardware and more sophisticated modeling algorithms will undoubtedly enhance our ability to predict and understand the behavior of deuterated compounds like Latanoprost (free acid)-d4, further solidifying their role in modern analytical and biomedical research.

Q & A

Q. What is the role of deuterated analogs like Latanoprost (free acid)-d4 in pharmacokinetic studies?

Latanoprost (free acid)-d4 is primarily used as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve quantification accuracy of endogenous or exogenous latanoprost acid in biological matrices. Its near-identical chemical structure to the non-deuterated compound ensures similar chromatographic behavior, while the mass shift (due to deuterium) allows precise differentiation during MS detection. This method minimizes matrix effects and ion suppression, critical for validating bioanalytical assays in ocular tissues like aqueous humor (AH) and iris–ciliary body (ICB) .

Q. How should researchers design experiments to quantify Latanoprost (free acid)-d4 in ocular tissues?

Key steps include:

- Sample preparation : Homogenize tissues (e.g., ICB) and extract analytes using acidified ethyl acetate. Include deuterated internal standards during extraction to correct for recovery variability.

- Chromatography : Use a Halo C18 column with a mobile phase of 0.1% formic acid and acetonitrile/methanol (55:45) at 0.2 mL/min flow rate.

- Mass spectrometry : Employ electrospray ionization (ESI) in positive mode, monitoring transitions specific to latanoprost acid-d4 (e.g., m/z 433.3→355.2). Validate the method for sensitivity (LLOQ: 10 ng/mL in AH, 14 ng/g in ICB) and stability under storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in corneal permeation data between formulations of Latanoprost analogs?

Contradictory permeation profiles (e.g., slower transport for preservative-free [PF] formulations vs. preserved ones) arise from excipient effects. For example:

- Surfactants : PF formulations lacking benzalkonium chloride (BAK) or non-ionic surfactants (e.g., MGHS 40) exhibit reduced permeation coefficients (Papp ~3.14 × 10<sup>−6</sup> cm/s vs. 8.47 × 10<sup>−6</sup> cm/s for preserved formulations).

- Experimental design : Use in vitro human corneal epithelium models to isolate excipient impacts. Validate with in vivo rabbit studies measuring AH/ICB concentrations over time. Statistical analysis (two-way ANOVA without repeated measures) helps distinguish formulation-specific effects .

Q. What methodological considerations are critical for calculating pharmacokinetic (PK) parameters of Latanoprost (free acid)-d4 in ocular tissues?

- Sampling constraints : Single time-point measurements per animal necessitate using group mean values for AUC and Cmax. The linear trapezoidal method with interpolation between data points is recommended for AUC calculation.

- Statistical limitations : Avoid reporting standard deviations for Tmax and AUC when using single measurements. Instead, emphasize inter-group comparisons (e.g., preserved vs. PF formulations) using Fisher’s LSD test .

Q. How can researchers ensure stability of Latanoprost (free acid)-d4 during long-term storage and analysis?

- Storage conditions : Store samples at −80°C with desiccants to prevent degradation. Thaw at room temperature and acidify (1 M HCl) before extraction to stabilize the free acid form.

- Stability validation : Conduct freeze-thaw cycles and short-term room-temperature tests. Acceptable stability criteria include <15% degradation over 24 hours .

Q. What are the implications of OATP2A1 transporter interactions for Latanoprost (free acid)-d4 bioavailability?

Latanoprost acid is a substrate/inhibitor of OATP2A1, a prostaglandin transporter in ocular tissues. To study its role:

- In vitro models : Use transfected cell lines (e.g., HEK293-OATP2A1) to quantify uptake kinetics (Km, Vmax).

- In vivo relevance : Compare PK profiles in wild-type vs. OATP2A1-knockout animals. Adjust formulations to modulate transporter activity, potentially enhancing corneal penetration .

Q. How do deuterium isotope effects influence the pharmacokinetics of Latanoprost (free acid)-d4 compared to non-deuterated analogs?

Deuterium substitution at specific positions (e.g., C-3 and C-4) may slightly alter metabolic stability due to kinetic isotope effects. For example:

- β-oxidation : Deuterium can slow hepatic metabolism, potentially prolonging systemic clearance (t1/2 ~17 minutes for non-deuterated acid vs. theoretical increases in deuterated form).

- Experimental validation : Compare in vitro microsomal stability and in vivo plasma clearance rates between deuterated and non-deuterated compounds .

Methodological Best Practices

Q. What strategies optimize the detection of Latanoprost (free acid)-d4 in complex ocular matrices?

- Matrix-matched calibration : Prepare standard curves in AH or ICB homogenates to account for ion suppression.

- Internal standardization : Use structurally analogous deuterated compounds (e.g., this compound) to correct for extraction efficiency.

- Sensitivity enhancement : Employ microsampling techniques (e.g., 50 µL AH) and concentrate extracts via nitrogen evaporation .

Q. How should researchers address discrepancies between in vitro permeation models and in vivo bioavailability data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.